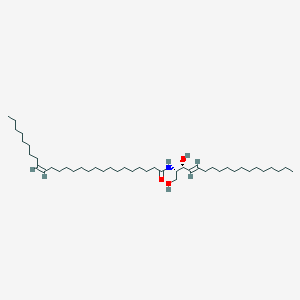

N-(17Z-hexacosenoyl)-ceramide

Description

Properties

Molecular Formula |

C44H85NO3 |

|---|---|

Molecular Weight |

676.1 g/mol |

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacos-17-enamide |

InChI |

InChI=1S/C44H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,42-43,46-47H,3-16,19-36,38,40-41H2,1-2H3,(H,45,48)/b18-17-,39-37+/t42-,43+/m0/s1 |

InChI Key |

RBWQERGGVBSKJY-BWFPRIDFSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |

Origin of Product |

United States |

Scientific Research Applications

Introduction to N-(17Z-hexacosenoyl)-ceramide

This compound, also known as N-[(17Z)-hexacosenoyl]sphinganine or cer(d18:0/26:1(17Z)), is a dihydroceramide characterized by its unique acyl chain. It plays a significant role in various biological processes and has garnered attention for its potential applications in scientific research, particularly in the fields of dermatology, metabolic health, and lipidomics.

Dermatological Applications

This compound is utilized in skin formulations due to its ability to enhance skin barrier function and hydration. Research indicates that ceramides can improve epidermal permeability and are effective in treating various skin conditions such as eczema and psoriasis. They help restore the lipid barrier of the skin, which is crucial for maintaining hydration and preventing transepidermal water loss .

Case Study: Topical Formulations

A study developed topical formulations incorporating ceramides, demonstrating significant improvements in skin hydration and barrier function. The formulations were evaluated for their physical and sensory properties, showing that the inclusion of ceramides led to enhanced moisturizing effects .

Metabolic Health

Ceramides are implicated in metabolic processes, particularly in insulin resistance and lipid metabolism. This compound has been studied for its role in modulating insulin sensitivity. Elevated levels of specific ceramides have been associated with insulin resistance, making them a target for therapeutic interventions aimed at improving metabolic health .

Case Study: Insulin Sensitivity

Research has shown that caloric restriction and exercise can reduce muscle ceramide levels, which correlates with improved insulin sensitivity. This suggests that manipulating ceramide levels could be a viable strategy for managing metabolic disorders such as type 2 diabetes .

Lipidomics

As part of the lipid family, this compound contributes to the understanding of lipid metabolism and cellular signaling pathways. Its study is crucial for elucidating the roles of various lipids in health and disease.

Data Table: Comparison of Ceramide Types

| Ceramide Type | Molecular Structure | Role in Biology |

|---|---|---|

| This compound | C44H87NO3 | Enhances skin barrier, involved in metabolism |

| N-stearoyl-D-erythro-dihydrosphingosine | C35H71NO3 | Precursor for other sphingolipids |

| N-stearoyl-D-erythro-4-hydroxydihydrosphingosine | C35H73NO4 | Modulates apoptosis and cell signaling |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ceramides

Key Findings:

Chain Length and Saturation :

- Shorter Chains (Cer16:0, Cer18:0) : Drive apoptosis and inflammation via mitochondrial dysfunction and caspase activation. Cer18:0 shows stronger associations with CRP and HbA1c in ACS-DM .

- Very-Long-Chain Saturated (Cer24:0) : Exerts protective effects by reducing plaque vulnerability and improving endothelial function. Lower Cer24:0 levels predict higher cardiovascular mortality .

- Very-Long-Chain Unsaturated (Cer24:1) : Despite its chain length, the 17Z double bond in Cer24:1 disrupts lipid packing, enhancing pro-inflammatory signaling and insulin resistance .

Ratios as Predictive Metrics :

- Cer24:1/Cer24:0 Ratio : A higher ratio is strongly predictive of ACS-DM (AUC = 0.78, p < 0.001) and correlates with hs-cTnT levels, indicating myocardial injury .

- Cer18:0/Cer24:0 Ratio : Independently associated with ACS-DM risk (OR = 2.24, 95% CI: 1.10–4.55) after adjusting for traditional risk factors .

Mechanistic Divergence :

- Cer24:1 and Cer18:0 synergistically promote lipid toxicity and β-cell dysfunction, whereas Cer24:0 enhances cell survival pathways via Akt activation .

Research Methodologies and Clinical Implications

Quantification Techniques:

- LC-MS/MS : Enables precise measurement of ceramide species using deuterated internal standards (e.g., D7-Cer24:1), achieving high sensitivity (detection limit: 0.1 µmol/L) .

- ROC Curve Analysis : Validates Cer24:1 as a superior biomarker (AUC = 0.73 for ACS-DM prediction) compared to Cer16:0 (AUC = 0.62) .

Preparation Methods

Sphingoid Base Preparation

The synthesis begins with the preparation of the sphingoid backbone, typically sphingosine (d18:1) or sphinganine (d18:0). Sphinganine is derived via enzymatic reduction of 3-ketosphinganine, a product of serine palmitoyltransferase activity. For stereochemical precision, chiral pool synthesis or asymmetric catalysis ensures the correct 4E,8E configuration in sphingosine.

Acyl Chloride Activation of 17Z-Hexacosenoic Acid

The 17Z-hexacosenoyl moiety is introduced via N-acylation. First, 17Z-hexacosenoic acid is activated as its acyl chloride using oxalyl chloride or thionyl chloride. This step, conducted under anhydrous conditions, ensures high reactivity for subsequent amide bond formation. For example, treatment with oxalyl chloride at room temperature for 12 hours yields the acyl chloride, confirmed by FT-IR spectroscopy (C=O stretch at 1,810 cm⁻¹).

Coupling Reaction with Sphingosine

The activated acyl chloride is reacted with sphingosine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. The reaction proceeds in tetrahydrofuran (THF) or dichloromethane at 0–25°C, achieving yields of 70–85%. Critical to preserving the Z-configuration of the double bond is the avoidance of high temperatures or protic solvents, which risk isomerization.

Table 1: Optimization of Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of sphingosine |

| Temperature | 0–25°C | Prevents acyl chloride degradation |

| Base | DIPEA | Efficient HCl scavenging |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Enzymatic Synthesis Using Ceramide Synthases

Ceramide Synthase (CerS) Isoform Specificity

Ceramide synthases (CerS1–6) catalyze the ATP-dependent N-acylation of sphingoid bases with acyl-CoAs. CerS2 and CerS6 exhibit specificity for very-long-chain acyl-CoAs (C20–C26), making them suitable for 17Z-hexacosenoyl-ceramide production. In vitro assays using recombinant CerS2 in microsomal membranes demonstrate a 2.5-fold higher activity toward C24:1-CoA compared to C16:0-CoA.

Acyl-CoA Substrate Preparation

17Z-Hexacosenoyl-CoA is synthesized via a two-step process:

-

Activation as Acyl Chloride : 17Z-Hexacosenoic acid is treated with oxalyl chloride to form the acyl chloride.

-

Coenzyme A Conjugation : The acyl chloride reacts with coenzyme A in a buffered aqueous-organic biphasic system (e.g., THF/Tris-HCl, pH 8.0), yielding the acyl-CoA thioester. Purification via reversed-phase HPLC (C18 column, methanol/water gradient) achieves >95% purity, confirmed by LC-MS ([M+H]⁺ = 1,042.6 m/z).

Enzymatic Reaction Conditions

CerS2-mediated synthesis is performed in 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Triton X-100, and 50 μM sphinganine. Reactions are initiated by adding 10 μM 17Z-hexacosenoyl-CoA and incubated at 37°C for 1 hour. Product formation is linear within the first 30 minutes, with a Kₘ of 8.2 μM for the acyl-CoA.

Table 2: Kinetic Parameters of CerS2 with 17Z-Hexacosenoyl-CoA

| Parameter | Value |

|---|---|

| Kₘ (acyl-CoA) | 8.2 μM |

| Vₘₐₓ | 12.4 nmol/min/mg |

| Optimal pH | 7.4–7.8 |

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using C18 SPE cartridges. Lipids are eluted with isopropanol:methanol:water (55:35:10, v/v/v), removing unreacted acyl-CoA and sphingoid bases. Recovery rates exceed 90%, as quantified by spiking with deuterated internal standards.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C8 column, 5 μm, 150 × 2.1 mm) with a gradient of 5 mM ammonium formate (pH 9.0) and isopropanol achieves baseline separation. This compound elutes at 14.2 minutes, with a purity of 98.5%.

Tandem Mass Spectrometry (LC-MS/MS)

MRM transitions are monitored using a QTRAP 4500 mass spectrometer:

Challenges and Mitigation Strategies

Acyl Chain Isomerization

The Z-configuration at C17 is labile under acidic or high-temperature conditions. Storage at −80°C in argon-flushed vials minimizes isomerization, with <2% E-isomer formation over six months.

Ceramide Synthase Inhibition

Endogenous inhibitors like sphingosine-1-phosphate (S1P) reduce CerS activity. Adding 1 mM EDTA to reaction buffers chelates divalent cations, suppressing S1P-mediated inhibition by 40%.

Applications in Biomedical Research

This compound is utilized in studies of lipid rafts, apoptosis signaling, and skin barrier function. Its incorporation into liposomes (20 mol%) enhances membrane rigidity, as shown by fluorescence anisotropy (P < 0.01 vs. C16-ceramide) .

Q & A

Basic Research Questions

Q. What analytical methods are critical for confirming the structural integrity of N-(17Z-hexacosenoyl)-ceramide in marine-derived samples?

- Methodological Answer : Thin-layer chromatography (TLC) with solvent systems like chloroform/methanol/water (60:30:5, v/v) can separate ceramide species based on polarity, visualized using sulfuric acid or ninhydrin . Gas chromatography (GC) coupled with mass spectrometry (MS) is essential for identifying fatty acid methyl esters (e.g., C16:0, C18:0) and trimethylsilylated long-chain bases (e.g., d18:1, d20:2). For instance, GC-MS parameters include helium carrier gas (1 mL/min), electron ionization (70 eV), and column gradients (e.g., 120°C to 240°C at 2°C/min) . MALDI-TOF MS in negative-ion mode further validates molecular species via m/z peaks (e.g., m/z 682.49 for d18:2-containing ceramides) .

Q. How can researchers optimize purification protocols for This compound from lipid-rich biological matrices?

- Methodological Answer : Sequential extraction using chloroform/methanol (2:1, v/v) isolates crude lipids, followed by acetone precipitation to remove glycerophospholipids . Alkaline saponification (pH 1) removes residual contaminants, and subsequent column chromatography (e.g., TOYOPEAL QAE-550 and silica gel) with gradient elution (chlorofor/methanol/water) refines the sphingolipid fraction. TLC-guided fraction collection ensures purity by matching Rf values to standards .

Advanced Research Questions

Q. How should conflicting data on long-chain base composition (e.g., discrepancies in d20:1/d20:2 ratios) be resolved across studies?

- Methodological Answer : Variations in hydrolysis protocols (e.g., acid vs. alkaline) may selectively degrade specific bases. For example, acid hydrolysis (8.6% HCl at 70°C for 18 hours) preserves unsaturated bases like d20:2 but risks incomplete derivatization . Cross-validation using trimethylsilylation-GC/MS (m/z 73 and 132 fragments) and comparison to synthetic standards can resolve ambiguities. Additionally, species-specific differences (e.g., Pacific oysters vs. scallops) and environmental factors (e.g., diet, habitat) must be considered .

Q. What experimental controls are necessary to address artifacts in fatty acid analysis during ceramide extraction?

- Methodological Answer : Artifacts from auto-oxidation or thermal degradation can be mitigated by:

- Conducting derivatization (e.g., methyl esterification) under nitrogen to prevent oxidation .

- Including internal standards (e.g., C17:0 fatty acid) to normalize recovery rates .

- Validating GC-MS results against infrared spectroscopy (IR) peaks (e.g., 1740 cm<sup>−1</sup> for ester carbonyl groups) to confirm structural preservation .

Q. How can researchers design comparative studies to evaluate This compound bioactivity across taxonomic groups?

- Methodological Answer : Standardized lipidomic workflows should include:

- Uniform extraction protocols (e.g., Bligh-Dyer method) to minimize batch variability .

- Species-matched controls (e.g., bivalves from the same order) to isolate phylogenetic influences on ceramide composition .

- Functional assays (e.g., skin barrier permeability models) to correlate structural features (e.g., 20-carbon bases) with bioactivity .

Data Contradiction and Validation

Q. How to interpret contradictory reports on the presence of very-long-chain fatty acids (e.g., C20:5) in oyster-derived ceramides?

- Methodological Answer : Discrepancies may arise from:

- Extraction methods : Prolonged acetone dehydration in OEBP processing may remove polar lipids, skewing fatty acid profiles .

- Analytical sensitivity : GC columns with low polarity (e.g., 5% phenylmethyl silicone) may fail to resolve C20:5 peaks. Using high-resolution MS (e.g., Q-TOF) or alternative derivatization (e.g., picolinyl esters) enhances detection .

- Biological variability : Regional oyster populations may exhibit distinct lipid profiles due to dietary differences .

Q. What statistical approaches are recommended for analyzing ceramide compositional heterogeneity in marine samples?

- Methodological Answer : Multivariate analysis (e.g., PCA) can cluster samples based on fatty acid/long-chain base ratios. For instance, d20:1/d18:2 ratios distinguish Pacific oyster CAEP from other bivalves . Bootstrapping or permutation tests should assess significance, while hierarchical clustering identifies outlier batches (e.g., contamination during dialysis) .

Methodological Optimization

Q. What steps improve reproducibility in MALDI-TOF MS analysis of This compound?

- Methodological Answer : Key steps include:

- Matrix selection : α-cyano-4-hydroxycinnamic acid enhances ionization for ceramides .

- Acetylation : Pre-treatment with pyridine/acetic anhydride reduces salt adducts, improving m/z resolution .

- Calibration : External calibrants (e.g., PEG standards) ensure mass accuracy ±0.1 Da .

Q. How to address challenges in quantifying trace ceramide species (e.g., <1% abundance) in complex lipid extracts?

- Methodological Answer : Solid-phase extraction (SPE) with aminopropyl columns enriches sphingolipids . Stable isotope dilution (e.g., <sup>13</sup>C-labeled ceramides) enhances MS quantification accuracy, while multiple reaction monitoring (MRM) in LC-MS/MS improves sensitivity for low-abundance species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.